2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid typically involves the protection of an amine with a BOC group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out at room temperature or with slight heating to improve the yield.
Industrial Production Methods
Industrial production of BOC-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC group, yielding the free amine.
Substitution: The BOC group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Deprotection of the BOC group is typically achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include the free amine after BOC deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, where protected amines are required.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral drugs.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid primarily involves the protection of amine groups. The BOC group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the BOC group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected piperidines: Similar to the pyrrolidine derivative, these compounds are used in organic synthesis and pharmaceutical research.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid is unique due to its specific structure, which combines the BOC-protected amine with a pyrrolidine ring and an acetic acid moiety. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)5-10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
DSMQYTCHWMLLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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